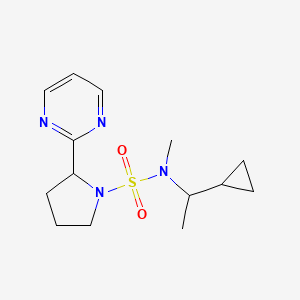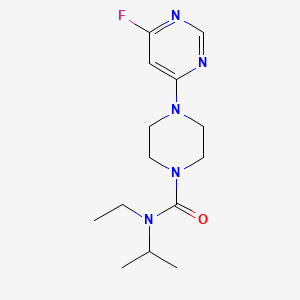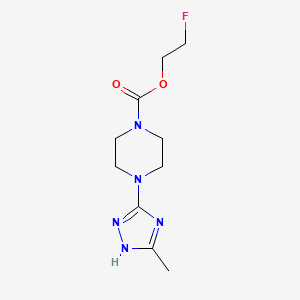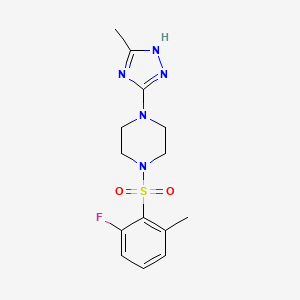
2-Fluoroethyl 4-(2-pyridin-4-ylethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroethyl 4-(2-pyridin-4-ylethyl)piperazine-1-carboxylate: is a fluorinated organic compound that contains a piperazine ring, a pyridine ring, and a fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl 4-(2-pyridin-4-ylethyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine core. One common synthetic route includes the reaction of piperazine with an appropriate pyridine derivative under controlled conditions to form the intermediate piperazine-pyridine compound. Subsequent fluorination and esterification steps are then employed to introduce the fluoroethyl group and the carboxylate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoroethyl 4-(2-pyridin-4-ylethyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
2-Fluoroethyl 4-(2-pyridin-4-ylethyl)piperazine-1-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand in biological assays to study receptor interactions.
Industry: : It can be utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 2-Fluoroethyl 4-(2-pyridin-4-ylethyl)piperazine-1-carboxylate exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
2-Fluoroethyl 4-(2-pyridin-4-ylethyl)piperazine-1-carboxylate: can be compared to other fluorinated piperazine derivatives and pyridine-containing compounds. Its uniqueness lies in the specific arrangement of its functional groups, which may confer distinct biological and chemical properties.
Similar Compounds
Fluorinated Piperazine Derivatives: : Compounds with similar piperazine cores but different substituents.
Pyridine-Containing Compounds: : Other molecules that include pyridine rings with various functional groups.
This compound , its synthesis, reactions, applications, and mechanisms
Propiedades
IUPAC Name |
2-fluoroethyl 4-(2-pyridin-4-ylethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c15-4-12-20-14(19)18-10-8-17(9-11-18)7-3-13-1-5-16-6-2-13/h1-2,5-6H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAYVTOQHSCREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B6982776.png)
![methyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6982782.png)
![3-fluoro-N-[1-(oxan-4-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B6982790.png)
![Methyl 5-[[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]methyl]pyridine-2-carboxylate](/img/structure/B6982809.png)

![2-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-2-yl]pyrimidine](/img/structure/B6982825.png)
![5-chloro-N-[(5-methoxypyridin-3-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6982832.png)
![3-Ethyl-1-methyl-1-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]urea](/img/structure/B6982833.png)
![N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]ethanesulfonamide](/img/structure/B6982854.png)
![Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate](/img/structure/B6982858.png)


![N-[1-[2-(dimethylamino)phenyl]ethyl]pent-4-ene-1-sulfonamide](/img/structure/B6982866.png)

